
Arecoline hydrobromide
Übersicht
Beschreibung
Thalidomide is a synthetic compound that was initially developed in the 1950s by the West German pharmaceutical company Chemie Grünenthal GmbH. It was originally intended as a sedative and antiemetic, particularly for treating morning sickness in pregnant women . it was later discovered to cause severe birth defects, leading to its withdrawal from the market. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and complications of leprosy .
Vorbereitungsmethoden
Thalidomid kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Phthalsäureanhydrid mit L-Glutaminsäure zur Bildung von N-Phthaloyl-DL-Glutaminsäure. Dieser Zwischenstoff wird dann mit einem Ammoniak-Donor wie Harnstoff, Ammoniumacetat oder Thioharnstoff in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin und Diphenylether cyclisiert, um Thalidomid zu ergeben .
Für die industrielle Produktion kann hochreines Thalidomid hergestellt werden, indem rohes Thalidomid in heißem Dimethylsulfoxid oder einem Lösungsmittelgemisch aus Dimethylsulfoxid und Fettalkohole gelöst wird. Die Lösung wird dann mit Aktivkohle entfärbt, heiß filtriert und abgekühlt, um eine Kristallisation zu induzieren .
Analyse Chemischer Reaktionen
Acylation Condensation
A recent study employed an acylation condensation reaction to synthesize arecoline derivatives. The process involves:
- Dissolving arecoline hydrobromide (5.90 g, 25 mmol) in deionized water (30 mL).
- Adjusting pH to 10–11 with 30% Na₂CO₃.
- Adding HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a condensing agent and reacting with amino acids (e.g., L-alanine).
- Purifying via solvent extraction and recrystallization to yield high-purity derivatives .
Sodium Triacetoxyborohydride Reduction
Patent US6132286A describes a method using sodium triacetoxyborohydride (STAB) in methanol:
- Reacting methyl nicotinate methiodide (111.63 g, 0.40 mol) with STAB (372.06 g, 1.6 mol) in acetic acid (192 g, 3.2 mol).
- Neutralizing with NaOH to pH 9.6, extracting with n-butanol, and precipitating with HBr to yield 30.7 g (43.3% yield) of this compound .
Fischer Esterification
A traditional approach involves:
- Fischer esterification of nicotinic acid to methyl nicotinate.
- Alkylation with methyl iodide to form 3-methoxycarbonyl-1-methylpyridinium iodide.
- Hydride reduction with potassium borohydride to yield tetrahydropyridine.
- Salt formation with HBr to produce this compound .
Chemical Reactions and Stability
This compound undergoes several key transformations:
Hydrolysis
In aqueous solutions (pH 10–11), this compound hydrolyzes to arecoline (C₈H₁₃NO₂) via deprotonation of the methyl ester group .
Reaction Equation:
Muscarinic Receptor Binding
As a muscarinic acetylcholine receptor agonist, this compound binds to M₁-M₅ receptors, activating parasympathomimetic pathways .
Binding Affinity (EC₅₀):
Pharmacological and Toxicological Reactions
This compound exhibits dual roles as a therapeutic agent and a toxicant.
Toxicological Pathways
- Sub-chronic Toxicity: High doses (1000 mg/kg) in rats caused hepatic congestion, reduced body weight, and elevated alkaline phosphatase (AKP) .
- Hepatotoxicity: Induces DNA damage and hepatocyte apoptosis via oxidative stress .
- Teratogenic Effects: Teratogenic at doses >0.25 mg/kg in zebrafish embryos .
Key Reactions and Interactions
A comparison of this compound’s reactions is summarized below:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antiparasitic Activity
Arecoline hydrobromide was historically used to treat tapeworm infections in dogs. Its effectiveness against parasitic infections has been a significant focus of research, leading to its application in veterinary medicine in regions such as Australia and New Zealand .
1.2 Neurological Disorders
Recent studies have indicated that AH may alleviate symptoms associated with neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. The compound has shown potential in modulating neurotransmitter systems, particularly through its interaction with nicotinic acetylcholine receptors .
1.3 Anti-inflammatory Effects
AH has demonstrated anti-inflammatory properties, particularly in conditions like rheumatoid arthritis (RA). Research indicates that it can inhibit key signaling pathways (e.g., PI3K/AKT) involved in inflammation, promoting cell cycle arrest and apoptosis in affected cells .
1.4 Diabetes Management
The compound has been researched for its effects on diabetes complications, particularly male reproductive damage and cataracts. Studies suggest that AH may help regulate glucose metabolism and mitigate oxidative stress in diabetic models .
Agricultural Applications
2.1 Insecticidal Properties
Recent innovations have led to the synthesis of arecoline-linked amino acid derivatives that exhibit insecticidal and antifungal activities. These derivatives have shown promising results against pests like Aphis craccivora and Tetranychus cinnabarinus, with lower lethal concentrations compared to arecoline itself .
2.2 Fungicidal Effects
The same derivatives also displayed significant inhibitory effects against fungal pathogens such as C. gloeosporioides and B. cinerea, suggesting potential applications in crop protection .
Toxicological Insights
While this compound has numerous applications, it is essential to consider its toxicological profile:
- Acute Toxicity : Studies indicate that high doses can lead to acute toxicity, necessitating careful dosing in therapeutic applications .
- Chronic Effects : Long-term exposure has been associated with adverse effects, including teratogenic impacts and potential carcinogenicity linked to oral submucosal fibrosis (OSF) and oral squamous cell carcinoma (OSCC) .
Table 1: Pharmacological Activities of this compound
Activity | Application Area | Reference |
---|---|---|
Antiparasitic | Veterinary Medicine | |
Neurological Disorders | Psychiatry | |
Anti-inflammatory | Rheumatology | |
Diabetes Management | Endocrinology |
Table 2: Insecticidal and Fungicidal Activities of Arecoline Derivatives
Wirkmechanismus
The mechanism of action of thalidomide is complex and not fully understood. It is known to bind to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 . This interaction modulates the immune response and inhibits angiogenesis, contributing to its therapeutic effects in conditions like multiple myeloma and erythema nodosum leprosum .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören Lenalidomid und Pomalidomid, die ebenfalls auf Cereblon abzielen und ähnliche Wirkmechanismen aufweisen . Thalidomid ist einzigartig in seiner historischen Bedeutung und dem Ausmaß seiner teratogenen Wirkungen. Lenalidomid und Pomalidomid wurden entwickelt, um diese Nebenwirkungen zu reduzieren und gleichzeitig die therapeutische Wirksamkeit zu erhalten .
Ähnliche Verbindungen
- Lenalidomid
- Pomalidomid
- N-Phthaloylglutaminsäure-Derivate
Die Reise von Thalidomid von einem Beruhigungsmittel zu einem wertvollen Therapeutikum unterstreicht die Bedeutung strenger Arzneimitteltests und das Potenzial, bestehende Verbindungen für neue medizinische Anwendungen wiederzuverwenden.
Biologische Aktivität
Arecoline hydrobromide (AH) is a pharmacologically active alkaloid derived from the betel nut, with a rich history of medicinal use and a variety of biological activities. This article explores the biological activity of AH, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is the hydrobromic acid salt of arecoline, which has been traditionally used for treating tapeworm infections in animals. Recent studies have highlighted its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. However, its clinical application is limited due to toxicity concerns and instability during extraction processes.
1. Anticancer Activity
Arecoline has demonstrated significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including human leukemia K562 cells and basal cell carcinoma cells. The mechanisms involved include:
- Cytotoxicity : Arecoline induces cell cycle arrest and apoptosis by modulating proteins such as p53 and interleukin-6 (IL-6) .
- Inhibition of Tumor Growth : Studies show that AH can reduce tumorigenesis by lowering IL-6 levels and enhancing p53 expression, which is crucial for tumor suppression .
2. Anti-inflammatory Effects
AH exhibits anti-inflammatory properties through several pathways:
- It has been shown to inhibit the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation in models of rheumatoid arthritis .
- The compound also affects the PI3K/AKT signaling pathway, which is integral in inflammatory responses .
3. Neuroprotective Effects
Arecoline acts as a partial agonist at muscarinic acetylcholine receptors (mAChRs), which contributes to its neuroprotective effects:
- It has been reported to reverse memory loss and learning impairments in models of Alzheimer’s disease .
- Additionally, it enhances vasorelaxation in high-fructose-fed rats, suggesting potential cardiovascular benefits .
4. Antidiabetic Properties
Research indicates that AH may improve glucose metabolism:
- In diabetic rat models, arecoline has been shown to enhance insulin sensitivity and improve lipid profiles .
The biological activities of this compound can be attributed to its interaction with various receptors and signaling pathways:
- Muscarinic Receptors : Activation of mAChRs leads to increased nitric oxide production, which is beneficial for cardiovascular health .
- CYP450 Regulation : AH influences the expression of cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), AH promotes cell cycle arrest in cancer cells .
Toxicity Profile
Despite its therapeutic potential, this compound poses several toxicity risks:
- Acute and Chronic Toxicity : Studies have reported both acute and chronic toxic effects associated with AH use, including teratogenic effects in animal models .
- Pharmacokinetics : The rapid absorption and metabolism of arecoline necessitate careful consideration regarding dosing and long-term use .
Case Studies
Several case studies have documented the effects of this compound across different conditions:
Eigenschaften
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.